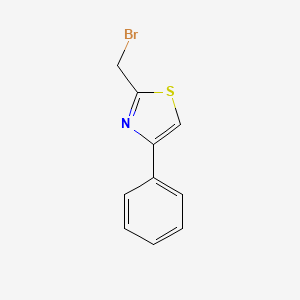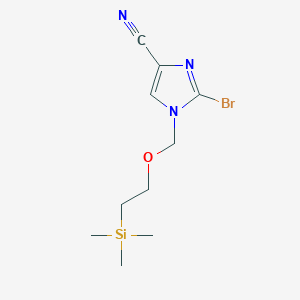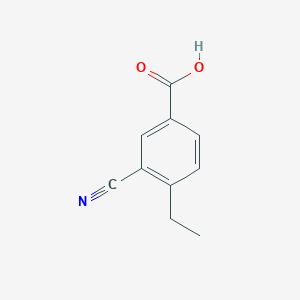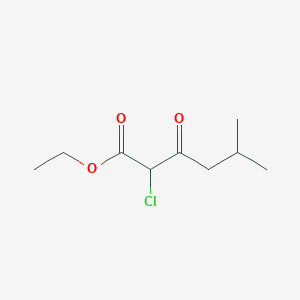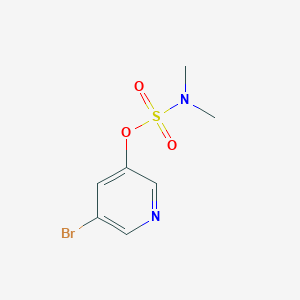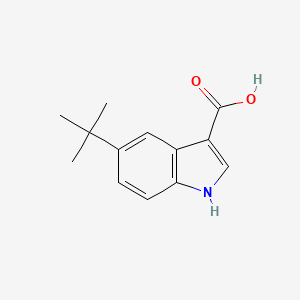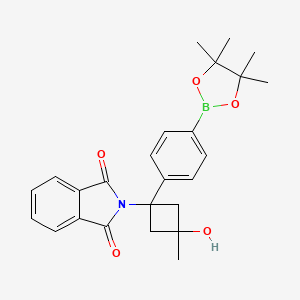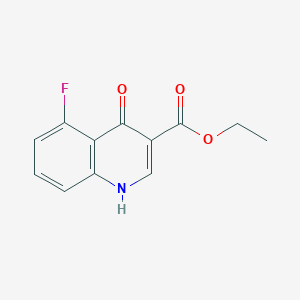
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Vue d'ensemble
Description
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 923565-91-7 . It has a molecular weight of 230.71 . The IUPAC name for this compound is N-(3-fluorophenyl)-4-piperidinamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is 1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H . This indicates that the compound consists of a piperidine ring attached to a fluorophenyl group.Physical And Chemical Properties Analysis
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride has a molecular weight of 230.71 . It is stored at room temperature .Applications De Recherche Scientifique
Structure-Activity Relationships in Piperidine Derivatives
Research has explored the structure-activity relationships (SAR) of piperidine derivatives, focusing on modifications at the N-atom and the effects of these changes on binding affinity to transporters in the brain, such as the dopamine transporter (DAT). This has led to the development of compounds with moderate activity for DAT (Rohit Kolhatkar et al., 2003).
Crystal Structure and Analysis
The crystal structure of certain piperidine derivatives, including their hydrochloride salts, has been analyzed. These studies compare structures and explore the implications of substitutions, such as fluorinated analogues, on the compound's properties (N. Ullah & H. Stoeckli-Evans, 2021).
Synthesis and Reactions of Piperidine Derivatives
Research into the synthesis of meso-bromophenyl(polyalkyl)porphyrins and their amination with cyclic secondary amines, including hydroxypiperidines, has been conducted. This includes studying the yields of amination products and the conditions required for effective reactions (G. A. Artamkina et al., 2008).
Photophysical Properties of Piperidine Analogues
The photophysical properties of piperidine analogues have been studied, particularly focusing on fluorescence quantum yields and lifetimes in different solvents. These studies help understand the effects of electron-withdrawing groups on the photophysical behaviors of these compounds (W. Qin et al., 2005).
Synthesis of Piperidines for Potential Medical Use
Several studies have focused on the synthesis of piperidines, exploring different methods and evaluating their potential for medical applications, such as ligands for muscarinic acetylcholine receptors or inhibitors of anaplastic lymphoma kinase. These include studies on the synthesis of flunarizine and penfluridol, two neuroleptic agents, and the evaluation of various piperidyl benzilates (M. Skaddan et al., 2000; R. N. Shakhmaev et al., 2016).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUPLRTQYVYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705279 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride | |
CAS RN |
923565-91-7 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


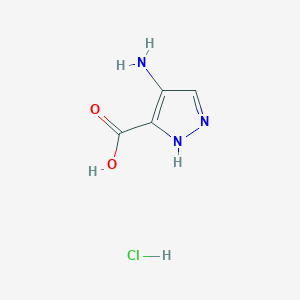
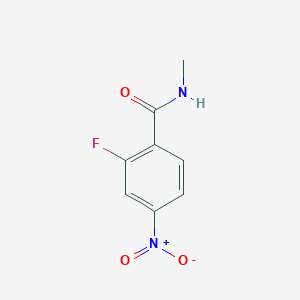
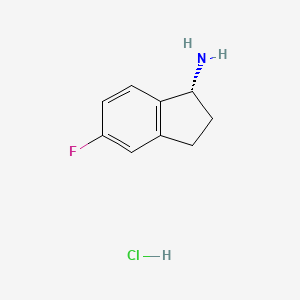
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
